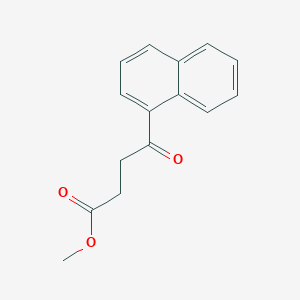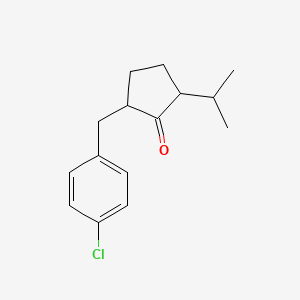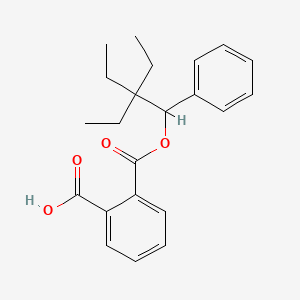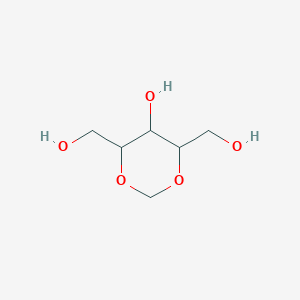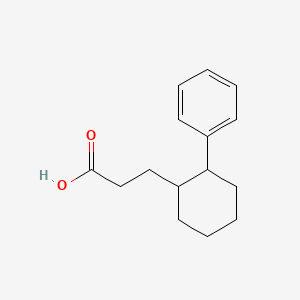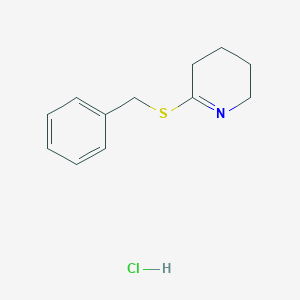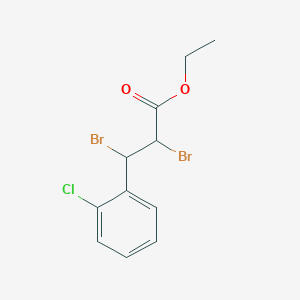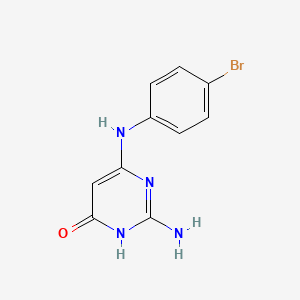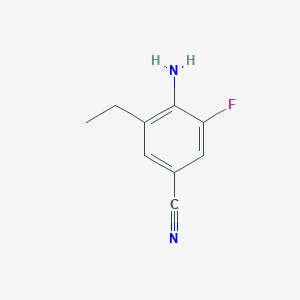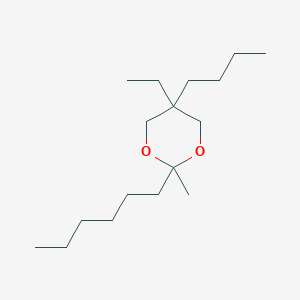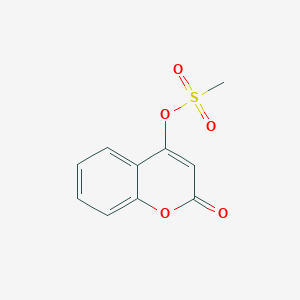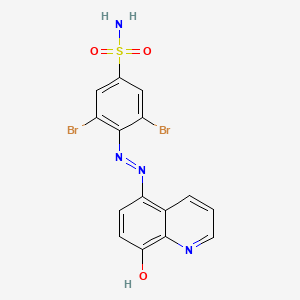
3,5-Dibromo-4-((8-hydroxy-5-quinolinyl)diazenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide is a complex organic compound with the molecular formula C15H10Br2N4O3S. It is characterized by the presence of bromine atoms, a quinoline moiety, and a sulfonamide group.
Métodos De Preparación
The synthesis of 3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Bromination: The quinoline derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Hydrazone formation: The brominated quinoline is reacted with hydrazine to form the hydrazone derivative.
Sulfonamide formation: Finally, the hydrazone derivative is reacted with a sulfonyl chloride to form the desired sulfonamide compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form hydrazone derivatives.
Aplicaciones Científicas De Investigación
3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and DNA.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Analytical Chemistry: The compound serves as a reagent in various analytical techniques, including chromatography and spectroscopy, for the detection and quantification of specific analytes.
Mecanismo De Acción
The mechanism of action of 3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and DNA. The quinoline moiety can intercalate into DNA, disrupting its structure and function, which is crucial for its antimicrobial and anticancer activities. Additionally, the sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the inhibition of key metabolic pathways .
Comparación Con Compuestos Similares
Similar compounds to 3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide include:
3,5-dibromo-4-hydroxybenzenesulfonamide: This compound lacks the quinoline moiety and has different chemical and biological properties.
4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide:
3,5-dibromo-4-[2-(2-oxoindolin-3-ylidene)hydrazinyl]benzenesulfonamide: This compound contains an indoline moiety instead of a quinoline moiety, leading to different electronic and steric properties.
The uniqueness of 3,5-dibromo-4-[2-(8-oxoquinolin-5-ylidene)hydrazinyl]benzenesulfonamide lies in its combination of bromine atoms, quinoline moiety, and sulfonamide group, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
39150-44-2 |
|---|---|
Fórmula molecular |
C15H10Br2N4O3S |
Peso molecular |
486.1 g/mol |
Nombre IUPAC |
3,5-dibromo-4-[(8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H10Br2N4O3S/c16-10-6-8(25(18,23)24)7-11(17)15(10)21-20-12-3-4-13(22)14-9(12)2-1-5-19-14/h1-7,22H,(H2,18,23,24) |
Clave InChI |
LYDXIMLSHYTFLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=C(C=C(C=C3Br)S(=O)(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



